Cas no 597554-03-5 (10-(2-Naphthyl)anthracene-9-boronic Acid)

10-(2-Naphthyl)anthracene-9-boronic Acid 化学的及び物理的性質
名前と識別子
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- (10-(Naphthalen-2-yl)anthracen-9-yl)boronic acid
- 10-(Naphthalen-2-yl)anthracene-9-boronic acid
- (9-(Naphthyl-2-yl)anthracene-10-yl)boronic acid
- 10-(2-Naphthyl)anthracene-9-boronic Acid (contains varying amounts of Anhydride)
- 10-(2-Naphthyl)anthracene-9-boronic acid
- (10-naphthalen-2-ylanthracen-9-yl)boronic acid
- 10-(naphthalene-2-yl)anthracene-9-ylboronic acid
- Boronic acid, B-[10-(2-naphthalenyl)-9-anthracenyl] -
- AMY18566
- 9-(naphthalen-2-yl)anthracen-10-ylboronic acid
- AC-24441
- (10-(Naphthalen-2-yl)anthracen-9-yl)boronicacid
- 10-(2-Naphthyl)-9-Anthracene Boronic Acid
- 10-naphthalene-2-yl-anthracene-9-boronic acid
- (10-(Naphthalen-2-yl)anthracen-9-yl)boronic acid;10-(2-Naphthyl)anthracene-9-boronic acid
- CS-W000951
- A21324
- 10-naphth-2-ylanthracen-9-ylboronic acid
- 10-(NAPHTHALENE-2YL)ANTHRACENE-9-YLBORONIC ACID
- SB66648
- DS-18619
- [10-(naphthalen-2-yl)anthracen-9-yl]boronic acid
- 9-(naphthalen-3-yl)anthracen-10-yl-10-boronic acid
- 10-(naphthalen-2-yl)anthracen-9-ylboronic acid
- AKOS015901227
- BCP14761
- YGVDBZMVEURVOW-UHFFFAOYSA-N
- N0929
- SY037996
- SCHEMBL338306
- Boronic acid, [10-(2-naphthalenyl)-9-anthracenyl]-
- DTXSID50630472
- FT-0687756
- 597554-03-5
- J-504136
- C24H17BO2
- 10-naphthalen-2-yl-anthracene-9-boronic acid
- MFCD11973625
- 10-(2-Naphthyl)anthracene-9-boronic Acid
-
- MDL: MFCD11973625
- インチ: 1S/C24H17BO2/c26-25(27)24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15,26-27H
- InChIKey: YGVDBZMVEURVOW-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)B(O)O
計算された属性
- せいみつぶんしりょう: 348.13216g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 回転可能化学結合数: 2
- どういたいしつりょう: 348.13216g/mol
- 単一同位体質量: 348.13216g/mol
- 水素結合トポロジー分子極性表面積: 40.5Ų
- 重原子数: 27
- 複雑さ: 485
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.30
- PSA: 40.46000
- LogP: 4.49300
10-(2-Naphthyl)anthracene-9-boronic Acid セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
10-(2-Naphthyl)anthracene-9-boronic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0929-1g |
10-(2-Naphthyl)anthracene-9-boronic Acid |
597554-03-5 | 98.0%(LC),contains varying amounts of Anhydride | 1g |
¥690.0 | 2023-09-02 | |
TRC | N378678-100mg |
10-(2-Naphthyl)anthracene-9-boronic Acid |
597554-03-5 | 100mg |
$ 80.00 | 2022-06-03 | ||
Chemenu | CM135655-5g |
(10-(Naphthalen-2-yl)anthracen-9-yl)boronic acid |
597554-03-5 | 97% | 5g |
$*** | 2023-05-30 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52853-1g |
10-(2-Naphthyl)anthracene-9-boronic acid, 97% |
597554-03-5 | 97% | 1g |
¥3624.00 | 2023-02-26 | |
eNovation Chemicals LLC | Y1044465-10g |
(10-(Naphthalen-2-yl)anthracen-9-yl)boronic acid |
597554-03-5 | 97% | 10g |
$265 | 2023-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33900-1g |
(10-(Naphthalen-2-yl)anthracen-9-yl)boronic acid |
597554-03-5 | 1g |
¥256.0 | 2021-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N122434-1g |
10-(2-Naphthyl)anthracene-9-boronic Acid |
597554-03-5 | 97% | 1g |
¥133.90 | 2023-09-01 | |
Alichem | A219006080-5g |
(10-(Naphthalen-2-yl)anthracen-9-yl)boronic acid |
597554-03-5 | 97% | 5g |
$163.50 | 2023-09-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52853-250mg |
10-(2-Naphthyl)anthracene-9-boronic acid, 97% |
597554-03-5 | 97% | 250mg |
¥1129.00 | 2023-02-26 | |
eNovation Chemicals LLC | Y1102864-300g |
10-(2-naphthyl)anthracene-9-boronic acid |
597554-03-5 | 99% | 300g |
$1200 | 2024-07-28 |
10-(2-Naphthyl)anthracene-9-boronic Acid 関連文献
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Jing Zhang,Yaping Zhao,Huixia Xu,Di Zhang,Yanqin Miao,Ruth Shinar,Joseph Shinar,Hua Wang,Bingshe Xu,Yucheng Wu J. Mater. Chem. C 2019 7 10810
-
Kyung-Ryang Wee,Won-Sik Han,Ju-Eun Kim,Ae-Li Kim,Soonnam Kwon,Sang Ook Kang J. Mater. Chem. 2011 21 1115
10-(2-Naphthyl)anthracene-9-boronic Acidに関する追加情報
Introduction to 10-(2-Naphthyl)anthracene-9-boronic Acid (CAS No. 597554-03-5) and Its Applications in Modern Chemical Biology
10-(2-Naphthyl)anthracene-9-boronic Acid, identified by the chemical identifier CAS No. 597554-03-5, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This boronic acid derivative, characterized by its fused aromatic ring system, exhibits unique structural and electronic properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for various biochemical applications.
The compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) substituted with a boronic acid moiety. The presence of the boronic acid group at the 9-position of the anthracene core enhances its reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely employed in the construction of complex organic molecules. This reactivity has positioned 10-(2-Naphthyl)anthracene-9-boronic Acid as a key building block in the synthesis of biologically active compounds.
In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic applications. The structural motif of 10-(2-Naphthyl)anthracene-9-boronic Acid has been explored for its potential in drug discovery, particularly in the design of small-molecule inhibitors and probes. Its extended π-conjugation system allows for tunable electronic properties, making it an attractive scaffold for developing photoactive compounds and materials with applications in optoelectronics.
One of the most compelling aspects of 10-(2-Naphthyl)anthracene-9-boronic Acid is its utility in pharmaceutical research. Boronic acids have long been recognized for their role as pharmacophores due to their ability to form stable complexes with biological targets. The anthracene core further enhances its potential by providing a platform for further functionalization, enabling researchers to tailor the compound's properties for specific biological activities. For instance, studies have demonstrated its use in developing kinase inhibitors, which are critical in treating various cancers and inflammatory diseases.
The synthesis of 10-(2-Naphthyl)anthracene-9-boronic Acid involves multi-step organic transformations, including bromination, Suzuki coupling, and oxidation processes. These synthetic routes highlight the compound's complexity and the expertise required to produce it in high purity. Advances in synthetic methodologies have made it more accessible, allowing researchers to explore its full potential without significant hurdles.
Recent studies have also explored the photophysical properties of 10-(2-Naphthyl)anthracene-9-boronic Acid, revealing its suitability for applications in photodynamic therapy and fluorescent sensing. The compound's ability to absorb and emit light across multiple wavelengths makes it an excellent candidate for developing novel imaging agents and probes. These agents could revolutionize diagnostic techniques by providing higher sensitivity and specificity compared to traditional methods.
The pharmaceutical industry has been particularly interested in 10-(2-Naphthyl)anthracene-9-boronic Acid due to its potential as a lead compound for drug development. Its structural features allow for selective binding to biological targets, minimizing off-target effects and improving therapeutic efficacy. Researchers are currently investigating its efficacy in treating neurological disorders, where precise targeting is crucial for achieving desired outcomes.
Moreover, the compound's stability under various conditions makes it an ideal candidate for industrial applications. Its resistance to degradation ensures that it can be stored and handled without significant loss of activity, which is essential for large-scale pharmaceutical production. This stability also extends to its use in combinatorial chemistry libraries, where high purity and consistency are paramount.
The growing interest in 10-(2-Naphthyl)anthracene-9-boronic Acid has led to several collaborative research initiatives aimed at expanding its applications. These initiatives involve interdisciplinary teams of chemists, biologists, and pharmacologists working together to uncover new uses for this versatile compound. Such collaborations are crucial for translating laboratory findings into tangible benefits for patients worldwide.
In conclusion,10-(2-Naphthyl)anthracene-9-boronic Acid (CAS No. 597554-03-5) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for drug discovery, material science, and diagnostic applications. As research continues to uncover new possibilities for this compound, its impact on science and medicine is expected to grow even further.
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